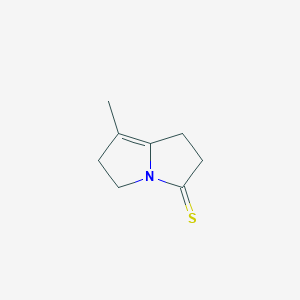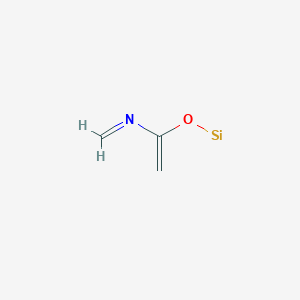
CID 78067459
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 78067459 is a chemical compound registered in the PubChem database It is known for its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry
Chemical Reactions Analysis
CID 78067459 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under specific conditions using common reagents. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may utilize reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
CID 78067459 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions, contributing to the development of new compounds and materials. In biology, this compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors. In medicine, it is investigated for its therapeutic potential, particularly in the treatment of specific diseases. Additionally, this compound has industrial applications, such as in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CID 78067459 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used. The detailed molecular pathways involved in the action of this compound are subjects of ongoing research, with studies aiming to elucidate the precise mechanisms underlying its effects.
Comparison with Similar Compounds
CID 78067459 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups, but they may differ in their reactivity, biological activity, or applications. For example, compounds with similar molecular structures may exhibit different pharmacological properties or industrial uses. The comparison of this compound with its analogs helps to understand its distinct characteristics and potential advantages in various applications.
Properties
Molecular Formula |
C3H4NOSi |
|---|---|
Molecular Weight |
98.15 g/mol |
InChI |
InChI=1S/C3H4NOSi/c1-3(4-2)5-6/h1-2H2 |
InChI Key |
DSSKGPZRCZEIQY-UHFFFAOYSA-N |
Canonical SMILES |
C=C(N=C)O[Si] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


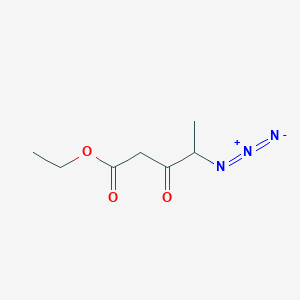
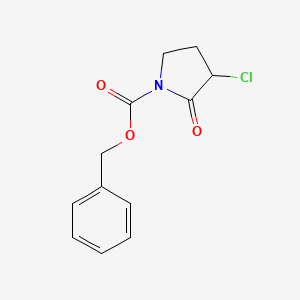
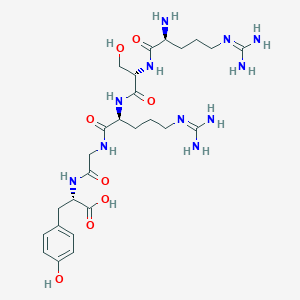
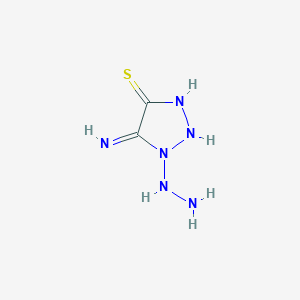

![2-Hydroxy-5-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12598799.png)

propanedinitrile](/img/structure/B12598815.png)
![2-Hydroxy-4-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12598832.png)
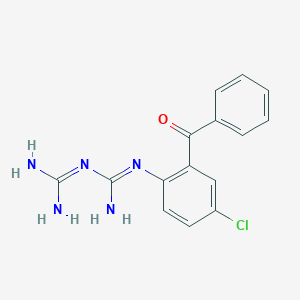
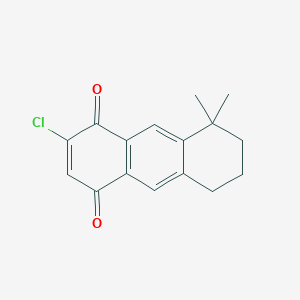
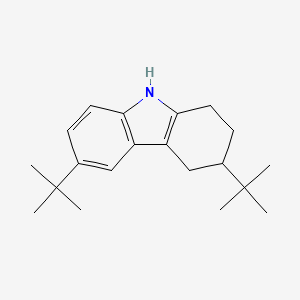
![(2S,3S)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol](/img/structure/B12598844.png)
